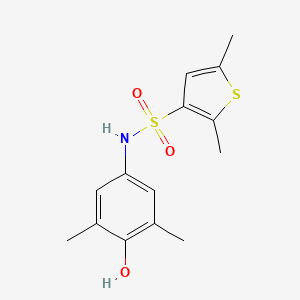
N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethylthiophene-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethylthiophene-3-sulfonamide: is a complex organic compound that features a sulfonamide group attached to a thiophene ring, which is further substituted with hydroxy and dimethylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethylthiophene-3-sulfonamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiophene Ring: Starting with a thiophene precursor, such as 2,5-dimethylthiophene, the sulfonamide group is introduced through sulfonation followed by amination.
Attachment of the Phenyl Group: The 4-hydroxy-3,5-dimethylphenyl group can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated thiophenes.
科学研究应用
N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethylthiophene-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The hydroxy and dimethylphenyl groups contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(4-hydroxyphenyl)-2,5-dimethylthiophene-3-sulfonamide
- N-(3,5-dimethylphenyl)-2,5-dimethylthiophene-3-sulfonamide
- N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide
Uniqueness
N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethylthiophene-3-sulfonamide is unique due to the presence of both hydroxy and dimethylphenyl groups, which enhance its chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various research fields.
属性
分子式 |
C14H17NO3S2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethylthiophene-3-sulfonamide |
InChI |
InChI=1S/C14H17NO3S2/c1-8-5-12(6-9(2)14(8)16)15-20(17,18)13-7-10(3)19-11(13)4/h5-7,15-16H,1-4H3 |
InChI 键 |
IWORMWOSTFKLJS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)NS(=O)(=O)C2=C(SC(=C2)C)C |
规范 SMILES |
CC1=CC(=CC(=C1O)C)NS(=O)(=O)C2=C(SC(=C2)C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-[1-(3-METHOXYPHENYL)-3-(1-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE](/img/structure/B1224091.png)
![3-[[[1,3-Dioxo-2-(2-oxolanylmethyl)-5-isoindolyl]-oxomethyl]amino]benzoic acid](/img/structure/B1224092.png)
![N-[(2,4-Dimethylphenyl)methyl]-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B1224093.png)
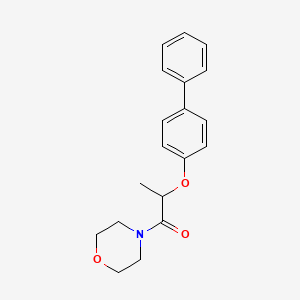
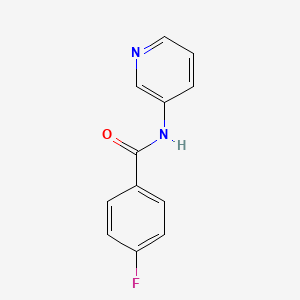
![2-(1,3-benzodioxol-5-yl)-N-[(2-ethoxyphenyl)methyl]-N-(2-pyridinylmethyl)ethanamine](/img/structure/B1224099.png)
![3-[Oxo-[4-(2-phenylethyl)-1-piperazinyl]methyl]-1-benzopyran-2-one](/img/structure/B1224101.png)
![N-(1H-indazol-6-yl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1224103.png)
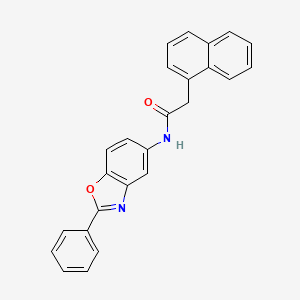
![N-(3,4-dimethoxyphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B1224105.png)
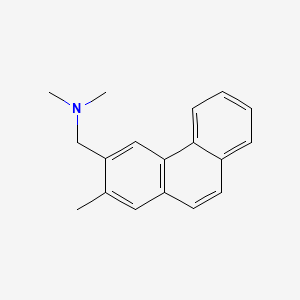
![4-(2-bromo-4-methylphenyl)-3-[5-(2-furanyl)-1H-pyrazol-3-yl]-1H-1,2,4-triazole-5-thione](/img/structure/B1224109.png)
![5-Hydroxy-2-[(phenylthio)methyl]-3-benzofurancarboxylic acid ethyl ester](/img/structure/B1224110.png)

